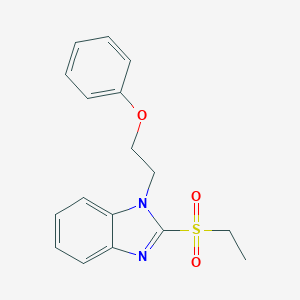
methyl 4-cyano-1-(3-methylphenyl)-1H-pyrazole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-cyano-1-(3-methylphenyl)-1H-pyrazole-3-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development. It belongs to the class of pyrazole carboxylates and has been found to exhibit promising biological activities.
Wirkmechanismus
The mechanism of action of methyl 4-cyano-1-(3-methylphenyl)-1H-pyrazole-3-carboxylate is not fully understood. However, it has been suggested that the compound may exert its biological effects by modulating various signaling pathways and enzymes involved in cellular processes.
Biochemical and Physiological Effects:
Methyl 4-cyano-1-(3-methylphenyl)-1H-pyrazole-3-carboxylate has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, reduce oxidative stress, induce apoptosis in cancer cells, and inhibit the growth of various microorganisms.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using methyl 4-cyano-1-(3-methylphenyl)-1H-pyrazole-3-carboxylate in lab experiments is its versatility. The compound has been found to exhibit a wide range of biological activities, making it suitable for a variety of research applications. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on methyl 4-cyano-1-(3-methylphenyl)-1H-pyrazole-3-carboxylate. These include:
1. Investigating the compound's potential as a therapeutic agent for various diseases, such as cancer, inflammation, and microbial infections.
2. Exploring the compound's mechanism of action and identifying specific targets that it may interact with.
3. Developing new synthetic methods for the compound that may improve its yield and purity.
4. Studying the compound's pharmacokinetics and toxicity in animal models to determine its safety and efficacy for use in humans.
Conclusion:
Methyl 4-cyano-1-(3-methylphenyl)-1H-pyrazole-3-carboxylate is a promising chemical compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development. It exhibits a wide range of biological activities and has been found to be versatile in lab experiments. Further research is needed to fully understand the compound's mechanism of action and its potential as a therapeutic agent for various diseases.
Synthesemethoden
The synthesis of methyl 4-cyano-1-(3-methylphenyl)-1H-pyrazole-3-carboxylate involves the reaction of 3-methylbenzoyl chloride with hydrazine hydrate to form 3-methylbenzohydrazide. This intermediate is then reacted with ethyl cyanoacetate in the presence of a base to yield the desired product.
Wissenschaftliche Forschungsanwendungen
Methyl 4-cyano-1-(3-methylphenyl)-1H-pyrazole-3-carboxylate has been extensively studied for its potential applications in drug discovery and development. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, antitumor, and antimicrobial properties.
Eigenschaften
Molekularformel |
C13H11N3O2 |
|---|---|
Molekulargewicht |
241.24 g/mol |
IUPAC-Name |
methyl 4-cyano-1-(3-methylphenyl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C13H11N3O2/c1-9-4-3-5-11(6-9)16-8-10(7-14)12(15-16)13(17)18-2/h3-6,8H,1-2H3 |
InChI-Schlüssel |
ZOSKOPSSGQCTAZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)N2C=C(C(=N2)C(=O)OC)C#N |
Kanonische SMILES |
CC1=CC(=CC=C1)N2C=C(C(=N2)C(=O)OC)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-{[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-methylbenzamide](/img/structure/B282943.png)
![N-[2-({2-[3-chloro-4-(4-morpholinyl)anilino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-2-methylbenzamide](/img/structure/B282945.png)
![4-tert-butyl-N-(2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide](/img/structure/B282946.png)
![4-chloro-N-[2-({2-[(4-methoxybenzyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B282947.png)
![N-[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B282948.png)
![2-bromo-N-{5-[(4-bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B282950.png)
![N-[4-(4-benzyl-5-{[2-(naphthalen-2-yl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]-3-methylbenzamide](/img/structure/B282953.png)
![N-{4-[4-benzyl-5-({2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]phenyl}-2-chlorobenzamide](/img/structure/B282956.png)
![N-(4-{4-benzyl-5-[(4-bromobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}phenyl)-2-chlorobenzamide](/img/structure/B282957.png)
![N-[4-(4-benzyl-5-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]-2,4-dichlorobenzamide](/img/structure/B282960.png)
![N-{4-[4-methyl-5-({2-oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]phenyl}propanamide](/img/structure/B282961.png)
![2-methyl-N-[3-[4-methyl-5-[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]phenyl]benzamide](/img/structure/B282969.png)

![2-[2-(4-tert-Butyl-phenoxy)-ethanesulfonyl]-1H-benzoimidazole](/img/structure/B282972.png)